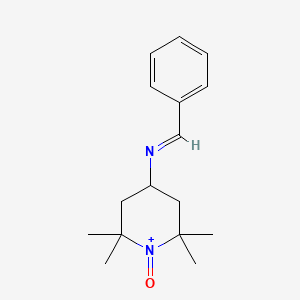
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is a compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that are widely used in various fields of chemistry and biology due to their unique properties. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the nitroxide radical. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Reduction: It can be reduced to its corresponding hydroxylamine derivative under specific conditions.
Substitution: The nitroxide radical can participate in substitution reactions, where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.
Reduction: The corresponding hydroxylamine derivative is the primary product of the reduction reaction.
Substitution: Various substituted derivatives of the original compound are formed, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is employed in studies of oxidative stress and redox biology. It is used to investigate the role of reactive oxygen species (ROS) in cellular processes.
Medicine: Research on this compound includes its potential use as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, leading to the formation of stable products. This property makes it an effective antioxidant, as it can neutralize reactive oxygen species and prevent oxidative damage. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, where it can mitigate the effects of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A widely used nitroxide radical with similar properties and applications.
4-Hydroxy-TEMPO: A derivative of TEMPO with an additional hydroxyl group, enhancing its solubility and reactivity.
4-Acetamido-TEMPO: Another derivative of TEMPO with an acetamido group, used in specific oxidation reactions.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
80323-70-2 |
|---|---|
Fórmula molecular |
C16H23N2O+ |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
1-phenyl-N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)methanimine |
InChI |
InChI=1S/C16H23N2O/c1-15(2)10-14(11-16(3,4)18(15)19)17-12-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/q+1 |
Clave InChI |
XUNYETCZGJEBDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC([N+]1=O)(C)C)N=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


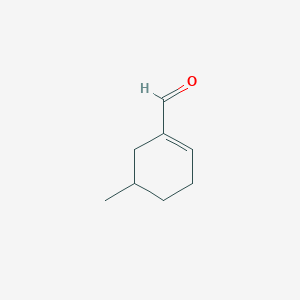

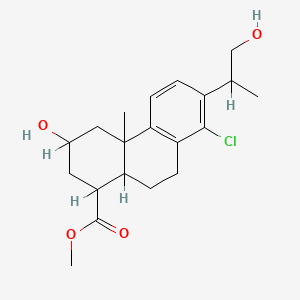
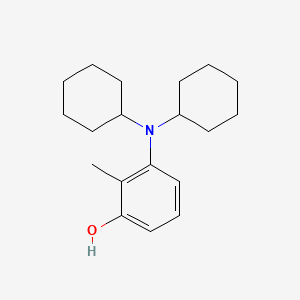
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
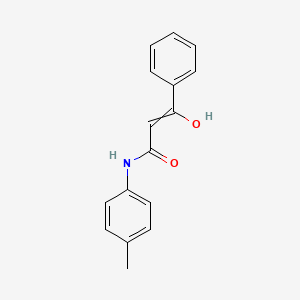
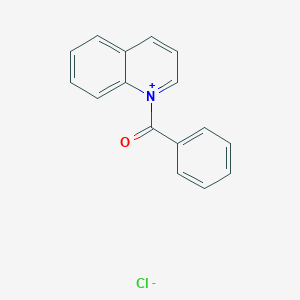
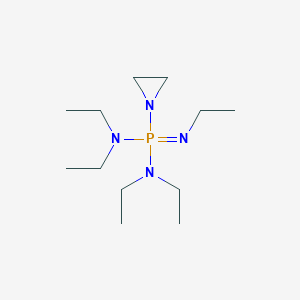
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
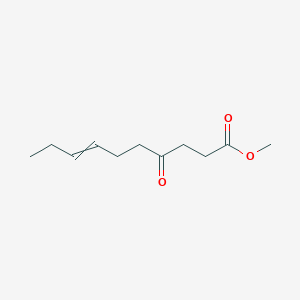
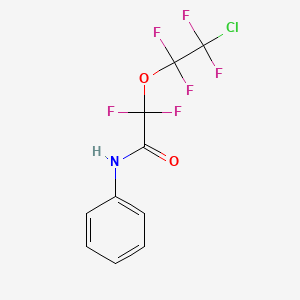

![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
